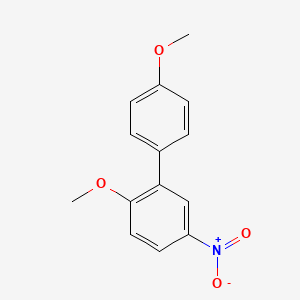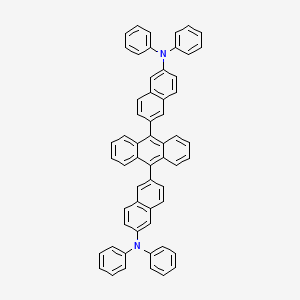
2-(2-Butyl-4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-n-Butyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C16H19NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Butyl-4-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-(2-n-Butyl-4-methoxyphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability. The choice of solvents, catalysts, and bases would be tailored to minimize costs and environmental impact while maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-n-Butyl-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(2-n-Butyl-4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(2-n-Butyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications and safety profile .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: This compound lacks the butyl group present in 2-(2-n-Butyl-4-methoxyphenyl)pyridine, which may affect its chemical properties and reactivity.
2-(2-n-Butylphenyl)pyridine: This compound lacks the methoxy group, which can influence its electronic properties and interactions with other molecules.
Uniqueness
The presence of both the butyl and methoxy groups in 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it unique compared to its similar compoundsThe combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various scientific and industrial contexts .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(2-butyl-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C16H19NO/c1-3-4-7-13-12-14(18-2)9-10-15(13)16-8-5-6-11-17-16/h5-6,8-12H,3-4,7H2,1-2H3 |
InChI Key |
WWJJHOWLEBFCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




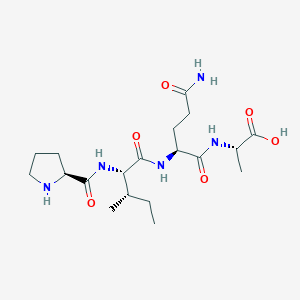
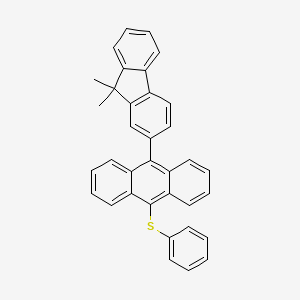
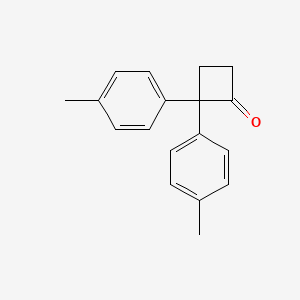
![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
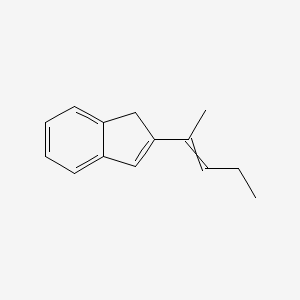
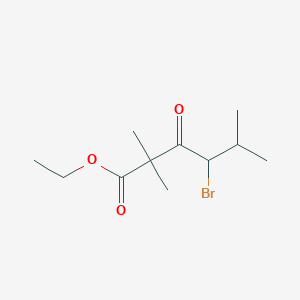
![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
